Regioisomeric Lipophilicity Advantage: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Core
The 1,2,4-oxadiazole core of the target compound confers a systematically higher log D compared to matched 1,3,4-oxadiazole isomers. In a systematic matched-pair analysis across the AstraZeneca compound collection, 1,2,4-oxadiazole isomers exhibited approximately one order of magnitude higher lipophilicity (log D) than their 1,3,4-oxadiazole counterparts in virtually all cases examined [1]. This lipophilicity differential was accompanied by significant differences in metabolic stability, hERG inhibition, and aqueous solubility, all favoring the 1,3,4-isomer for those specific parameters—meaning the 1,2,4-isomer offers a distinct and predictable physicochemical profile for programs where higher log D is desirable [1].
| Evidence Dimension | Lipophilicity (log D) differential between oxadiazole regioisomers |
|---|---|
| Target Compound Data | 1,2,4-oxadiazole core; calculated LogP = 0.6258 (for target compound specifically) |
| Comparator Or Baseline | Matched 1,3,4-oxadiazole isomer pairs: ~1 order of magnitude lower log D (systematic observation across AstraZeneca collection) [1] |
| Quantified Difference | ~10-fold higher log D for 1,2,4- vs. 1,3,4-oxadiazole matched pairs [1] |
| Conditions | Systematic matched-pair analysis of the AstraZeneca corporate compound collection; log D measured at pH 7.4 [1] |
Why This Matters
For programs requiring higher membrane permeability or target engagement in lipophilic binding pockets, the 1,2,4-oxadiazole core provides a predictable and quantifiable lipophilicity advantage over the more polar 1,3,4-isomer, enabling rational scaffold selection rather than trial-and-error substitution.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
